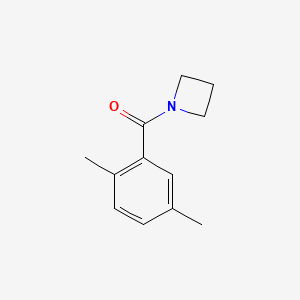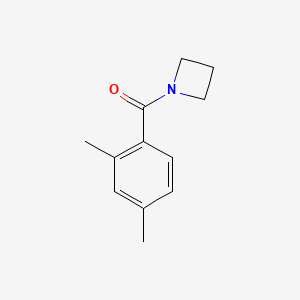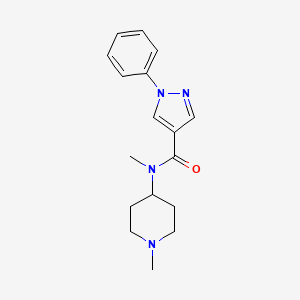
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as CDMQ, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of quinoline derivatives. CDMQ has shown promising results in various studies, making it a potential candidate for further research.
Mécanisme D'action
The mechanism of action of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators. (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to inhibit the replication of certain viruses, such as the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in lab experiments is its ability to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of inflammatory mediators. This makes it a potential candidate for the development of new anti-inflammatory drugs. However, one of the limitations of using (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone is its potential toxicity, which needs to be further studied.
List of
Orientations Futures
1. Further studies on the mechanism of action of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
2. Development of new drugs based on (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
3. Exploration of the potential use of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in the treatment of viral infections
4. Investigation of the potential toxicity of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
5. Studies on the pharmacokinetics and pharmacodynamics of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
6. Development of new synthetic methods for (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
7. Investigation of the potential use of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in the treatment of neurodegenerative diseases
8. Studies on the interaction of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone with other proteins and enzymes
9. Investigation of the potential use of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in the treatment of autoimmune diseases
10. Exploration of the potential use of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in the development of new diagnostic tools.
Méthodes De Synthèse
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized using a simple and efficient method. The synthesis involves the condensation of 5-chlorofurfural and 2-amino-3,4-dihydronaphthalene-1-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the treatment of the intermediate with 6-methoxy-1,2,3,4-tetrahydroquinoline-2-one.
Applications De Recherche Scientifique
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been extensively studied for its potential use in various scientific research fields. It has been found to exhibit anti-inflammatory, antitumor, and antiviral properties. (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has also been used as a probe in the study of protein-protein interactions, as well as in the development of new drugs.
Propriétés
IUPAC Name |
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-11-4-5-12-10(9-11)3-2-8-17(12)15(18)13-6-7-14(16)20-13/h4-7,9H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQHBTIPQCXNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)
![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)
